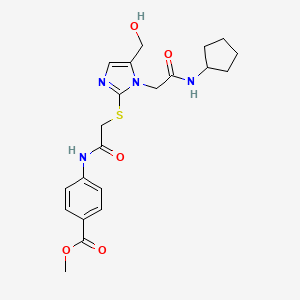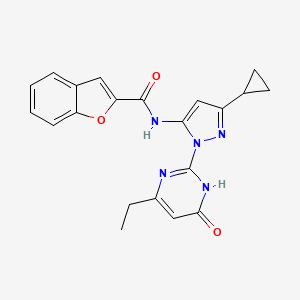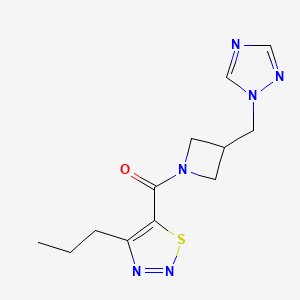![molecular formula C18H13N3O3S B2611057 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide CAS No. 300541-77-9](/img/structure/B2611057.png)
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide, also known as DTNB, is a chemical compound that has been extensively studied for its scientific research applications. This compound is widely used in biochemical and physiological experiments due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Routes and Derivatives : A study by Hemming and Loukou (2004) explored the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from precursors similar to the compound of interest, highlighting a complex synthetic route that may also be applicable to the synthesis of related naphtho[1,2-d][1,3]thiazole derivatives. This process involves sulfinylation, hetero Diels–Alder reactions, and sigmatropic rearrangement, indicative of the versatile synthetic methodologies applicable to naphthothiazole compounds (Hemming & Loukou, 2004).
Antibacterial Activity : Rafiee Pour et al. (2019) synthesized novel sulfonamides containing a 2-amino-1,3-thiazole fragment under solvent-free conditions, evaluating their antibacterial activity. This study signifies the potential of thiazole-containing compounds, such as the one of interest, in developing new antibacterial agents (Rafiee Pour et al., 2019).
Biological Applications
Anticonvulsant Potential : Research by Sych et al. (2018) on derivatives of 1,3,4-thiadiazole, closely related to the target compound, demonstrated high anticonvulsive activity. This suggests that naphthothiazole derivatives could be explored for their potential anticonvulsant properties (Sych et al., 2018).
Antifungal and Cytotoxicity Evaluation : Jalilian et al. (2003) investigated the antifungal and cytotoxicity effects of substituted 4,5-dihydronaphtho[1,2-d][1,2,3]thia(or selena)diazoles. Their research underscores the relevance of naphthothiazole structures in developing compounds with potential antifungal properties and selective cytotoxicity against cancer cells (Jalilian et al., 2003).
Propiedades
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-16-14-4-2-1-3-11(14)7-10-15(16)25-18/h1-6,8-9H,7,10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJACOCSIEWJLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)




![2-[2-(Dimethylamino)ethoxy]-5-fluorobenzonitrile](/img/structure/B2610993.png)
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N-methyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2610995.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)
![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)